2-Bromo-5-(methylthio)pyrazine
Overview
Description
2-Bromo-5-(methylthio)pyrazine is an organic compound with the molecular formula C5H5BrN2S. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of a bromine atom at position 2 and a methylthio group at position 5 makes this compound unique and of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methylthio)pyrazine typically involves the bromination of 5-(methylthio)pyrazine. One common method includes the reaction of 2,5-dibromopyrazine with sodium thiomethoxide in anhydrous tetrahydrofuran (THF) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methylthio)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the pyrazine ring or the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium thiomethoxide or other nucleophiles in solvents like THF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyrazine derivatives and debrominated compounds.
Scientific Research Applications
2-Bromo-5-(methylthio)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methylthio)pyrazine and its derivatives depends on the specific application and target. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and methylthio groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyrazine: Similar structure but lacks the methylthio group.
5-(Methylthio)pyrazine: Similar structure but lacks the bromine atom.
2,5-Dibromopyrazine: Contains two bromine atoms but lacks the methylthio group.
Uniqueness
2-Bromo-5-(methylthio)pyrazine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-methylsulfanylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYYWEIFRRHWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673178 | |
Record name | 2-Bromo-5-(methylsulfanyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049026-49-4 | |
Record name | 2-Bromo-5-(methylsulfanyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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